molecular formula C19H19BrClFN4O B451402 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451402
M. Wt: 453.7g/mol
InChI Key: KRJWFBXHJCMJJE-UHFFFAOYSA-N
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a chlorofluorophenyl group, and an adamantane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromo substituent. The adamantane carboxamide moiety is then attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its chemical properties.

    Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.

Scientific Research Applications

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and adamantane backbone play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of a triazole ring, a chlorofluorophenyl group, and an adamantane backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19BrClFN4O

Molecular Weight

453.7g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(3-chloro-4-fluorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19BrClFN4O/c20-17-23-10-26(25-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)24-13-1-2-15(22)14(21)4-13/h1-2,4,10-12H,3,5-9H2,(H,24,27)

InChI Key

KRJWFBXHJCMJJE-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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